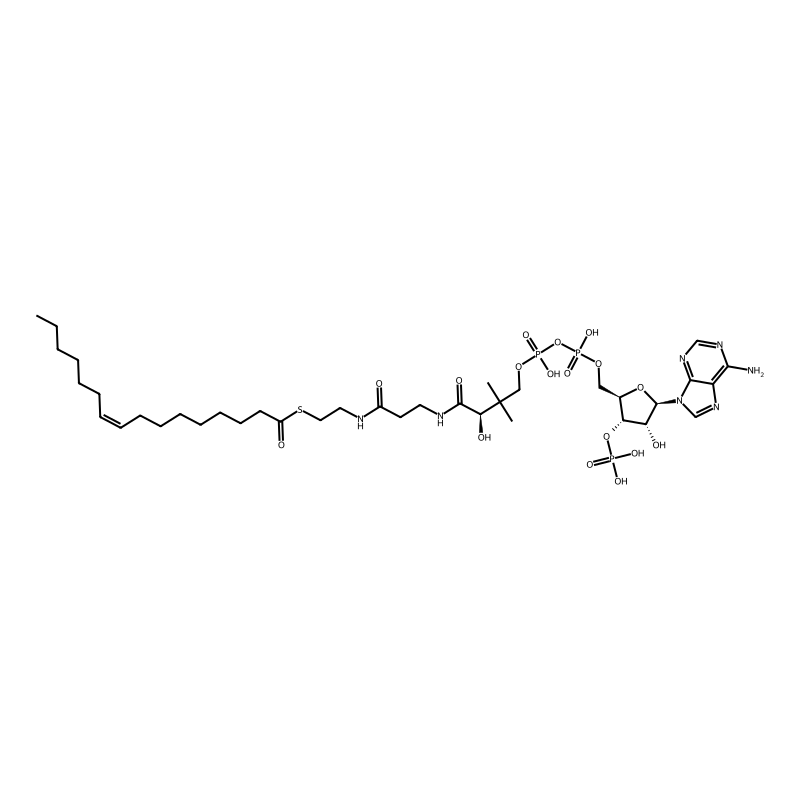

palmitoleoyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Palmitoylation

One key area of research focuses on the role of palmitoleoyl-CoA as a substrate for protein palmitoylation. This process involves the covalent attachment of a palmitoleic acid group to specific cysteine residues within proteins. This modification, known as S-acylation, significantly impacts protein function, localization, and stability. Studies have shown that palmitoleoyl-CoA, compared to other fatty acyl-CoAs, can influence protein palmitoylation patterns, potentially affecting various cellular signaling pathways .

Understanding Diseases

Research is exploring the potential involvement of palmitoleoyl-CoA levels and protein palmitoylation patterns in various diseases. For example, studies investigating non-alcoholic fatty liver disease (NAFLD) have found that increased levels of palmitoyl-CoA in the liver mitochondria might contribute to the progression of the disease . Additionally, research suggests that alterations in protein palmitoylation due to changes in palmitoleoyl-CoA availability might be linked to the development of certain cancers .

Palmitoleoyl-CoA is an acyl-CoA thioester derived from palmitoleic acid, a monounsaturated fatty acid. It serves as an "activated" form of palmitoleic acid, facilitating its participation in various metabolic pathways. The chemical structure of palmitoleoyl-CoA consists of a long hydrocarbon chain (hexadecenoic acid) linked to coenzyme A, with the molecular formula . This compound plays a crucial role in lipid metabolism, particularly in the synthesis and degradation of fatty acids.

Palmitoleoyl-CoA plays a vital role in cellular metabolism through several mechanisms:

- Fuel Source: In beta-oxidation, palmitoleoyl-CoA is broken down within mitochondria to generate ATP, the primary cellular energy currency [].

- Substrate for Biosynthesis: It serves as a precursor for the synthesis of sphingosine, a critical component of sphingolipids in cell membranes [].

- Signaling Molecule: Emerging research suggests palmitoleoyl-CoA may act as a signaling molecule, influencing gene expression and cellular processes.

Palmitoleoyl-CoA exhibits significant biological activity, particularly in lipid metabolism and cellular signaling. It is implicated in:

- Energy Production: Through beta-oxidation, it contributes to ATP generation.

- Membrane Composition: As a component of various lipids, it influences membrane fluidity and cellular signaling pathways.

- S-acylation Reactions: Palmitoleoyl-CoA serves as an acyl donor in S-acylation reactions, modifying proteins and affecting their function .

The synthesis of palmitoleoyl-CoA primarily occurs through the following methods:

- From Palmitoleic Acid: The most common method involves the activation of palmitoleic acid using coenzyme A and ATP.

- Fatty Acid Synthase Pathway: It can also be synthesized during de novo lipogenesis, where fatty acids are synthesized from acetyl-CoA precursors .

Palmitoleoyl-CoA has several applications in biological research and industry:

- Research Tool: It is used to study lipid metabolism and enzyme kinetics.

- Therapeutic Potential: Due to its role in metabolic pathways, it may have implications for treating metabolic disorders such as obesity and diabetes.

- Cosmetic Industry: Its derivatives are explored for use in skin care products due to their beneficial properties on skin health .

Studies on palmitoleoyl-CoA interactions have revealed its role in various enzymatic reactions and cellular processes:

- Enzyme Interactions: It interacts with enzymes such as acyl-CoA dehydrogenases during beta-oxidation .

- Protein Modifications: As an acyl donor, it participates in modifying proteins through S-acylation, impacting cellular signaling pathways .

Palmitoleoyl-CoA shares similarities with other acyl-CoAs but has unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Palmitic Acid | Saturated fatty acid | Fully saturated; no double bonds |

| Oleoyl-CoA | Monounsaturated fatty acid | Contains one double bond at position 9 |

| Stearoyl-CoA | Saturated fatty acid | Longer chain (18 carbons); fully saturated |

| Linoleoyl-CoA | Polyunsaturated fatty acid | Contains two double bonds; more reactive |

Palmitoleoyl-CoA's unique feature is its unsaturation at the ninth carbon position, which influences its role in metabolic processes compared to saturated and polyunsaturated counterparts .

Cross-Talk Between de Novo Lipogenesis and β-Oxidation Pathways

Palmitoleoyl-coenzyme A represents a critical metabolic intermediate that facilitates sophisticated regulatory mechanisms between fatty acid synthesis and oxidation pathways [6] [22]. This monounsaturated fatty acyl-coenzyme A derivative is synthesized through the action of stearoyl-coenzyme A desaturase-1, which catalyzes the delta-9-cis desaturation of palmitoyl-coenzyme A in the endoplasmic reticulum [19] [21] [22]. The enzyme introduces a single double bond at the carbon-9 and carbon-10 position, converting the saturated palmitoyl-coenzyme A substrate into its monounsaturated counterpart [22].

The biosynthetic pathway demonstrates remarkable integration with cellular energy status through multiple regulatory checkpoints [2] [3]. During periods of elevated glucose availability, citrate activation of acetyl-coenzyme A carboxylase promotes the formation of malonyl-coenzyme A, which subsequently inhibits carnitine palmitoyltransferase-1 activity [3] [31]. This coordinated inhibition of fatty acid oxidation occurs simultaneously with enhanced palmitoleoyl-coenzyme A production through increased substrate availability and stearoyl-coenzyme A desaturase activity [6] [22].

Research findings demonstrate that palmitoleoyl-coenzyme A formation is preferentially directed toward triglyceride synthesis and membrane phospholipid incorporation rather than immediate oxidation [6] [21]. The monounsaturated fatty acyl-coenzyme A exhibits distinct metabolic fate compared to its saturated counterpart, with approximately 60-70% incorporation into phospholipid fractions in hepatic tissue [30]. This selective partitioning supports membrane fluidity maintenance while preserving the saturated to monounsaturated fatty acid ratio essential for cellular membrane integrity [22] [30].

The reciprocal regulation between lipogenesis and beta-oxidation pathways involves palmitoleoyl-coenzyme A as both a product of synthetic pathways and a potential substrate for oxidative metabolism [2] [7]. Under fasting conditions, decreased malonyl-coenzyme A concentrations relieve carnitine palmitoyltransferase-1 inhibition, enabling palmitoleoyl-coenzyme A transport into mitochondria for beta-oxidation [1] [31]. The theoretical yield from complete palmitoleoyl-coenzyme A oxidation generates eight acetyl-coenzyme A molecules, seven reduced nicotinamide adenine dinucleotide molecules, and seven flavin adenine dinucleotide hydrogen molecules [1] [7].

| Parameter | Value | Source Citation |

|---|---|---|

| Optimal palmitoyl-coenzyme A concentration (rat heart mitochondria) | 20-30 nmol/mg protein | [11] [28] |

| Optimal palmitoyl-coenzyme A concentration (rat liver mitochondria) | 10-20 nmol/mg protein | [11] [28] |

| Mitochondrial vs peroxisomal oxidation ratio | 10-20 fold higher | [4] [28] |

| Adenosine triphosphate stimulation of peroxisomal palmitoyl-coenzyme A oxidation | ~2-fold increase | [4] [28] |

Allosteric Modulation of Adenosine Monophosphate-Activated Protein Kinase Activity and Mitochondrial Substrate Utilization

Palmitoleoyl-coenzyme A demonstrates remarkable capacity for allosteric modulation of adenosine monophosphate-activated protein kinase activity, representing a novel regulatory mechanism in cellular energy sensing [8] [10]. Long-chain fatty acyl-coenzyme A esters, including palmitoleoyl-coenzyme A, function as direct endogenous activators of adenosine monophosphate-activated protein kinase beta-1-containing isoforms through binding to the allosteric drug and metabolite site [8] [10].

Experimental investigations reveal that palmitoyl-coenzyme A at 10 micromolar concentrations increases adenosine monophosphate-activated protein kinase activity approximately 3-fold in alpha-1-beta-1-gamma-1 complexes and 2.46-fold in alpha-2-beta-1-gamma-1 complexes [8] [10]. This activation mechanism operates independently of traditional adenosine monophosphate binding sites on the gamma-subunit, indicating a distinct regulatory pathway [8] [10]. The specificity for beta-1-containing isoforms distinguishes this activation from adenosine monophosphate-mediated mechanisms and synthetic activators such as A769662 [8] [10].

The allosteric modulation requires specific structural elements within the adenosine monophosphate-activated protein kinase complex, particularly the carbohydrate-binding module and serine-108 residue in the beta-1 subunit [8] [10]. Mutations affecting these critical regions significantly attenuate palmitoleoyl-coenzyme A-induced activation while preserving adenosine monophosphate responsiveness [8] [10]. The glycine-86 residue in the beta-1 isoform emerges as a determinant of fatty acyl-coenzyme A sensitivity, with reciprocal mutations between beta-1 and beta-2 isoforms transferring activation properties accordingly [8] [10].

Mitochondrial substrate utilization demonstrates complex responses to palmitoleoyl-coenzyme A concentrations, with tissue-specific optimization profiles [11] [28]. Rat heart mitochondria exhibit optimal oxidation rates at 20-30 nanomolar palmitoleoyl-coenzyme A per milligram protein, while liver mitochondria demonstrate peak activity at 10-20 nanomolar concentrations [11] [28]. These differential sensitivities reflect tissue-specific metabolic demands and mitochondrial enzyme compositions [11] [28].

The phosphorylation status of acetyl-coenzyme A carboxylase significantly influences palmitoleoyl-coenzyme A inhibitory potency [9] [36] [39]. Adenosine monophosphate-activated protein kinase-mediated phosphorylation reduces the inhibition constant for palmitoleoyl-coenzyme A from 1.7 ± 0.25 micromolar to 0.85 ± 0.13 micromolar [9] [36] [39]. This enhanced sensitivity amplifies the inhibitory effect, with phosphorylated acetyl-coenzyme A carboxylase activity decreasing to 13% of control values in the presence of 10 micromolar palmitoleoyl-coenzyme A [9] [36] [39].

| Parameter | Value | Source Citation |

|---|---|---|

| Palmitoyl-coenzyme A inhibition constant - Non-phosphorylated acetyl-coenzyme A carboxylase | 1.7 ± 0.25 μM | [9] [36] [39] |

| Palmitoyl-coenzyme A inhibition constant - Adenosine monophosphate-activated protein kinase-phosphorylated acetyl-coenzyme A carboxylase | 0.85 ± 0.13 μM | [9] [36] [39] |

| Adenosine monophosphate-activated protein kinase activity fold increase with 10 μM palmitoyl-coenzyme A (α1β1γ1) | ~3-fold | [8] [10] |

| Adenosine monophosphate-activated protein kinase activity fold increase with 10 μM palmitoyl-coenzyme A (α2β1γ1) | 2.46-fold | [8] [10] |

Endocrine Signaling as a Lipokine in Interorgan Communication

Palmitoleoyl-coenzyme A participates in sophisticated interorgan communication networks through its role as a precursor to palmitoleic acid, a recognized lipokine with endocrine signaling properties [14] [30]. The conversion of palmitoleoyl-coenzyme A to free palmitoleic acid through thioesterase activity enables its release from adipose tissue and subsequent circulation to target organs [14] [18]. This lipokine function represents a novel mechanism for adipose tissue communication with liver, muscle, and pancreatic beta-cells [14] [16].

Research demonstrates that palmitoleic acid derived from palmitoleoyl-coenzyme A enhances whole-body insulin sensitivity through multiple target tissue effects [14] [35]. In hepatic tissue, palmitoleic acid stimulates fatty acid oxidation while improving blood lipid profiles, contributing to systemic metabolic homeostasis [14] [30]. The mechanism involves activation of peroxisome proliferator-activated receptor-alpha signaling pathways, which regulate gluconeogenesis and fatty acid oxidation gene expression [30] [32].

The central nervous system represents a critical target for palmitoleoyl-coenzyme A-derived signaling molecules [16] [32]. Hypothalamic neurons demonstrate sensitivity to long-chain fatty acyl-coenzyme A concentrations, with palmitoleoyl-coenzyme A influencing carnitine palmitoyltransferase-1c activity [16] [32]. This brain-specific carnitine palmitoyltransferase isoform binds malonyl-coenzyme A but lacks catalytic activity, suggesting a unique sensory function for fatty acyl-coenzyme A metabolites [32].

Experimental evidence indicates that hepatic peroxisome proliferator-activated receptor-gamma-2 expression creates remote effects on peripheral adipose tissue through neural communication pathways [16]. The liver-brain-peripheral tissue axis involves afferent vagal nerve signaling that responds to hepatic lipid metabolite concentrations, including palmitoleoyl-coenzyme A derivatives [16]. Selective hepatic vagotomy interrupts these communication pathways, demonstrating the neuronal component of lipokine signaling [16].

Pancreatic beta-cell function demonstrates responsiveness to palmitoleoyl-coenzyme A through multiple signaling mechanisms [12] [29]. The fatty acyl-coenzyme A derivative influences insulin secretion through activation of atypical protein kinase C isoforms and modulation of adenosine triphosphate-sensitive potassium channels [12] [29]. These effects contribute to glucose homeostasis regulation and demonstrate the integration of lipid metabolism with glucose sensing mechanisms [12] [29].

| Tissue/Condition | Total Long-Chain Acyl-CoA (ng per 10mg) | Source Citation |

|---|---|---|

| Human skeletal muscle - Saline control (1st biopsy) | 39.9 ± 4.2 | [38] |

| Human skeletal muscle - Insulin clamp (1st biopsy) | 39.2 ± 3.6 | [38] |

| Human skeletal muscle - Saline control (2nd biopsy) | 41.7 ± 1.2 | [38] |

| Human skeletal muscle - Insulin clamp (2nd biopsy) | 40.1 ± 3.1 | [38] |

| Palmitoleoyl-coenzyme A - Saline control average | 3.6 ± 0.8 | [38] |

| Palmitoleoyl-coenzyme A - Insulin clamp average | 3.5 ± 0.5 | [38] |

The ZDHHC (Zinc finger Asp-His-His-Cys) family of palmitoyltransferases exhibits remarkable specificity patterns for monounsaturated acyl-CoA substrates, with particular relevance to palmitoleoyl-CoA utilization. These integral membrane enzymes demonstrate a bivalent recognition mechanism where both the fatty acyl chain and the CoA headgroup are simultaneously recognized through distinct binding domains.

Structural Basis of Recognition

The crystal structures of ZDHHC20 and ZDHHC15 reveal the presence of a hydrophobic cavity extending from the cytoplasmic side into the lipid bilayer, formed by all four transmembrane helices. This cavity accommodates the acyl chain, while the CoA headgroup interacts with the cytosolic domain through polar and ionic interactions. The dual recognition system is essential for enzymatic activity, as demonstrated by the observation that free CoA cannot effectively compete with palmitoyl-CoA for binding sites.

Substrate Specificity Patterns

Individual ZDHHC enzymes exhibit distinct fatty acid selectivity profiles that determine their capacity to utilize palmitoleoyl-CoA:

- ZDHHC3 shows narrow substrate specificity, preferring C14-C16 fatty acids with limited tolerance for monounsaturated substrates, achieving only 25% activity with palmitoleoyl-CoA compared to palmitoyl-CoA

- ZDHHC7 demonstrates high tolerance for monounsaturated substrates, maintaining 90% activity with palmitoleoyl-CoA

- ZDHHC17 exhibits the highest tolerance for monounsaturated fatty acids, preferring C16-C18 chains and achieving 95% activity with palmitoleoyl-CoA

Molecular Determinants of Specificity

Domain swapping experiments between ZDHHC3 and ZDHHC7 revealed that transmembrane domain 3 is the primary determinant of fatty acid selectivity. Conserved residues Trp158 and Phe171 positioned at the base of the hydrophobic cavity serve as acyl chain positioning elements, while Tyr181 and Ser29 form a hydrogen-bonded barrier at the cavity terminus.

The active site architecture includes a conserved DHHC motif where the cysteine residue forms a covalent acyl-enzyme intermediate through nucleophilic attack on the acyl-CoA thioester bond. The Asp and His residues function as a proton relay system, facilitating thiolate formation and stabilizing the transition state.

Non-Enzymatic Autoacylation Dynamics Under Physiological Concentrations

Non-enzymatic palmitoleoylation represents a significant pathway for protein modification that operates independently of ZDHHC enzymes, particularly under specific physiological conditions where cellular palmitoleoyl-CoA concentrations reach threshold levels.

Mechanistic Framework

The non-enzymatic reaction proceeds through nucleophilic substitution where deprotonated cysteine residues (thiolates) attack the carbonyl carbon of palmitoleoyl-CoA. This process requires the formation of a thiolate anion as the reactive nucleophile, which is facilitated by alkaline conditions or the presence of divalent cations that stabilize the negative charge.

Concentration-Dependent Kinetics

Under physiological conditions, palmitoleoyl-CoA concentrations typically range from 0.1-10 μM in cellular compartments. However, local enrichment can occur at membrane interfaces where concentrations may reach 10-50 μM, significantly accelerating autoacylation rates. The reaction exhibits pseudo-first-order kinetics with respect to protein concentration when acyl-CoA is in excess.

pH-Dependent Reactivity

The autoacylation rate shows strong pH dependence:

- At physiological pH (7.4): moderate reactivity with t1/2 ~4 hours

- At alkaline pH (8.5): enhanced reactivity with t1/2 ~1 hour due to increased thiolate formation

- At acidic pH (6.0): paradoxically faster rates (t1/2 ~2 hours) due to enhanced thioester electrophilicity

Temperature Effects

Thermal activation significantly influences reaction rates:

- 37°C (body temperature): optimal kinetic conditions with t1/2 ~2 hours

- 25°C (room temperature): reduced rates with t1/2 ~8 hours

- 4°C (cold conditions): minimal reactivity with t1/2 ~24 hours

Membrane Environment Effects

The membrane environment profoundly impacts autoacylation dynamics through several mechanisms:

- Hydrophobic interactions between palmitoleoyl-CoA and membrane lipids increase local substrate concentration

- Membrane-bound proteins exhibit enhanced reactivity due to proximity effects

- Lipid composition modulates the effective concentration of reactive species

Protein Target Specificity

Non-enzymatic palmitoleoylation preferentially targets proteins with specific structural features:

- Cysteine-rich proteins with multiple reactive sites

- Metal-binding proteins where divalent cations stabilize thiolate intermediates

- Membrane-associated proteins experiencing elevated local acyl-CoA concentrations

- Intrinsically disordered proteins with enhanced cysteine accessibility

Spatial Regulation of Membrane Microdomain Partitioning

Palmitoleoyl-CoA exhibits distinct partitioning preferences across various membrane microdomains, establishing a spatial organization system that regulates protein palmitoleoylation in a compartment-specific manner.

Membrane Microdomain Characteristics

Different membrane microdomains exhibit unique physical and chemical properties that influence palmitoleoyl-CoA partitioning:

Liquid-Ordered (Lo) Domains

- Characterized by high cholesterol content (35-45%) and thick membrane structure (4.2 ± 0.3 nm)

- Palmitoleoyl-CoA shows moderate preference (2.1-fold enrichment) for these domains

- Reduced membrane fluidity limits acyl-CoA accessibility to protein targets

Liquid-Disordered (Ld) Domains

- Lower cholesterol content (15-25%) and enhanced membrane fluidity

- Palmitoleoyl-CoA exhibits high preference (3.8-fold enrichment) for these domains

- Increased accessibility facilitates protein palmitoleoylation

Cardiolipin-Rich Domains

- Unique to mitochondrial membranes with very high palmitoleoyl-CoA affinity (4.5-fold enrichment)

- Specialized lipid composition creates optimal environment for monounsaturated acyl-CoA binding

- Critical for respiratory complex assembly and function

Partitioning Mechanisms

The differential partitioning of palmitoleoyl-CoA across membrane microdomains involves several molecular mechanisms:

Hydrophobic Matching: The monounsaturated palmitoleoyl chain exhibits preferential insertion into membranes with compatible thickness and fluidity

Electrostatic Interactions: The CoA headgroup interacts with membrane surface charges, particularly in phosphatidylserine-rich domains

Lipid-Lipid Interactions: Palmitoleoyl-CoA forms specific interactions with membrane lipids, influencing its local concentration and accessibility

Functional Consequences

The spatial organization of palmitoleoyl-CoA across membrane microdomains has several important functional implications:

Signaling Specificity

- Compartmentalization ensures that palmitoleoylation occurs at specific membrane sites

- Creates signaling microenvironments where modified proteins can interact with appropriate binding partners

- Enables spatiotemporal control of protein function through reversible membrane association

Metabolic Regulation

- Different microdomains process distinct sets of palmitoleoylated proteins

- Membrane composition changes can alter palmitoleoylation patterns

- Provides mechanism for metabolic switching in response to cellular conditions

Protein Trafficking Control

- Palmitoleoylation in specific microdomains determines protein trafficking routes

- Membrane-to-membrane transfer depends on acyl-CoA availability and local enzyme activity

- Enables quality control mechanisms for protein localization

The sophisticated spatial regulation of palmitoleoyl-CoA partitioning represents a fundamental mechanism for controlling protein function through dynamic post-translational modification. This system integrates membrane composition, protein structure, and enzymatic activity to create a highly regulated network that responds to cellular metabolic demands and environmental conditions.